molecular formula C6H13ClN2O B591832 (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride CAS No. 1286208-55-6

(R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride

Cat. No.: B591832
CAS No.: 1286208-55-6
M. Wt: 164.633
InChI Key: NDNGPRLTQNOAMC-FYZOBXCZSA-N
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Description

®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the amino group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the use of serine-derived organozinc reagents with substituted halopyridines .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of palladium-catalyzed cross-coupling reactions and other advanced organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or interacting with specific receptors in the body. These interactions can lead to various biological effects, such as the modulation of metabolic pathways or the inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride include:

  • ®-1-(3-Aminopyrrolidin-1-yl)ethanone dihydrochloride
  • (±)-3-Amino-1,2-propanediol
  • Pyrrole derivatives

Uniqueness

What sets ®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride apart from these similar compounds is its specific structural configuration and the presence of the pyrrolidine ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

(R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride is a chiral compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with an amine functional group, which suggests potential interactions with various biological systems. Its unique chiral configuration may confer distinct pharmacological properties compared to related compounds.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the neuropharmacological domain. However, comprehensive studies are still needed to fully elucidate its mechanisms of action and therapeutic potential.

Potential Biological Activities

  • Neuropharmacological Effects : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Antimicrobial Properties : Although specific data on antimicrobial activity is limited, the structural similarities to other bioactive compounds raise the possibility of antibacterial or antifungal effects .

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized to interact with various molecular targets involved in neurotransmission and cellular signaling pathways. Further pharmacological evaluation is essential to clarify these interactions.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructure FeaturesBiological Activity
1-(3-Aminopropyl)cyclohexanolCyclohexane ring; primary amineAntidepressant effects
3-(Aminomethyl)pyridinePyridine ring; secondary amineAntimicrobial activity
(S)-2-Amino-4-methylpentanoic acidAliphatic chain; carboxylic acidNeurotransmitter modulation

This comparison highlights the uniqueness of this compound due to its specific chiral configuration and functional groups, which may confer distinct biological activities.

Case Studies and Research Findings

Several studies have investigated the synthesis and potential applications of this compound:

  • Synthesis Methods : Various synthetic routes have been developed to produce this compound while maintaining its chiral properties. These methods are crucial for exploring derivatives that may enhance its pharmacological profile .
  • Pharmacological Evaluation : Although specific clinical studies are scarce, in vitro experiments have indicated potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways .
  • Molecular Docking Studies : Computational studies suggest that this compound may exhibit binding affinity towards targets involved in neuropharmacology, warranting further investigation into its therapeutic applications .

Properties

IUPAC Name

1-[(3R)-3-aminopyrrolidin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-5(9)8-3-2-6(7)4-8;/h6H,2-4,7H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNGPRLTQNOAMC-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@H](C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286208-55-6
Record name 1-[(3R)-3-aminopyrrolidin-1-yl]ethan-1-one hydrochloride
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